1-(Difluoromethoxy)naphthalene-2-acetic acid

Catalog No.
S12314056
CAS No.
M.F
C13H10F2O3
M. Wt
252.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Difluoromethoxy)naphthalene-2-acetic acid

Product Name

1-(Difluoromethoxy)naphthalene-2-acetic acid

IUPAC Name

2-[1-(difluoromethoxy)naphthalen-2-yl]acetic acid

Molecular Formula

C13H10F2O3

Molecular Weight

252.21 g/mol

InChI

InChI=1S/C13H10F2O3/c14-13(15)18-12-9(7-11(16)17)6-5-8-3-1-2-4-10(8)12/h1-6,13H,7H2,(H,16,17)

InChI Key

JAOKRKMEHNNUSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)CC(=O)O

1-(Difluoromethoxy)naphthalene-2-acetic acid is a fluorinated organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety. Its molecular formula is C13H10F2O3C_{13}H_{10}F_2O_3, with a molecular weight of approximately 252.21 g/mol. The presence of the difluoromethoxy group significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in various fields, including medicinal chemistry and materials science.

  • Oxidation: This compound can be oxidized to form corresponding oxidized products, potentially yielding carboxylic acids or ketones.
  • Reduction: Reduction reactions can modify functional groups present in the molecule, producing alcohols or alkanes.
  • Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions.

The biological activity of 1-(Difluoromethoxy)naphthalene-2-acetic acid is an area of ongoing research. Its unique structure suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor binding. Preliminary studies indicate that similar compounds exhibit anti-inflammatory and analgesic properties, suggesting that this compound may also possess therapeutic potential in these areas. The difluoromethoxy group may enhance pharmacokinetic properties, thereby increasing efficacy in biological systems.

The synthesis of 1-(Difluoromethoxy)naphthalene-2-acetic acid typically involves several key steps:

  • Introduction of the Difluoromethoxy Group: This can be achieved through various methods such as difluoromethylation techniques.
  • Formation of the Naphthalene Ring: The naphthalene structure can be synthesized through traditional methods involving aromatic substitution reactions.
  • Acetic Acid Functionalization: The final step usually involves introducing the acetic acid moiety via carboxylation or acylation reactions.

These synthetic routes often employ palladium-catalyzed coupling reactions to achieve efficient formation with high yields .

1-(Difluoromethoxy)naphthalene-2-acetic acid has several applications across different domains:

  • Medicinal Chemistry: It serves as a building block for developing fluorinated compounds with potential therapeutic applications.
  • Materials Science: Due to its unique structural features, it may be used in creating specialty chemicals and materials with enhanced properties.
  • Biological Research: Its ability to interact with specific molecular targets makes it valuable for studying biological processes and mechanisms .

Interaction studies involving 1-(Difluoromethoxy)naphthalene-2-acetic acid focus on its binding affinity towards specific enzymes and receptors. The difluoromethoxy group may enhance interaction with certain biological targets, potentially modulating various cellular processes such as signal transduction and metabolic pathways. Further research is needed to elucidate detailed mechanisms of action and potential therapeutic implications .

Several compounds share structural similarities with 1-(Difluoromethoxy)naphthalene-2-acetic acid:

Compound NameStructural FeaturesUnique Aspects
1-(Difluoromethoxy)naphthalene-7-acetic acidNaphthalene ring + difluoromethoxy + acetic acidEnhanced lipophilicity and stability
1-Naphthaleneacetic AcidNaphthalene ring + acetic acidNo fluorination
2-(Difluoromethoxy)acetic AcidDifluoromethoxy + simple acetic acidSimpler structure

The uniqueness of 1-(Difluoromethoxy)naphthalene-2-acetic acid lies in its combination of both a complex aromatic system and fluorinated functionalities, which may lead to distinct physicochemical properties and biological activities compared to its analogs. This combination enhances its potential for various applications compared to similar compounds that lack one of these features.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

252.05980050 g/mol

Monoisotopic Mass

252.05980050 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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